molecular formula C28H46O B1243875 Campest-4-en-3-one

Campest-4-en-3-one

Cat. No.: B1243875
M. Wt: 398.7 g/mol
InChI Key: QQIOPZFVTIHASB-IMUDCKKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campest-4-en-3-one is a 3-oxo steroid. It derives from a hydride of a campestane.

Scientific Research Applications

Synthesis and Biochemical Studies

Campest-4-en-3-one and its derivatives have been extensively studied for their synthesis and biochemical applications. Seto et al. (2000) synthesized 6-oxy functionalized campest-4-en-3-ones and explored their practical use in hydroperoxidation, which is a significant contribution to the field of steroid biosynthesis (Seto et al., 2000). Noguchi et al. (1999) provided insights into the role of this compound in brassinosteroid biosynthesis, which is crucial for plant growth and development (Noguchi et al., 1999).

Effects on Lipid Metabolism

Ikeda et al. (2006) investigated the effects of campest-5-en-3-one, a derivative of this compound, on lipid metabolism. They found that it reduces visceral fat and influences fatty acid synthesis and energy expenditure in rats (Ikeda et al., 2006). Tamaru et al. (2006) further emphasized these findings by demonstrating that dietary 5-campestenone enhances fatty acid oxidation in rat liver (Tamaru et al., 2006).

Medicinal and Biological Properties

The compound also exhibits medicinal properties. A study by Saifudin et al. (2012) showed that this compound inhibits protein tyrosine phosphatase 1B, suggesting its potential in therapeutic applications (Saifudin et al., 2012). Additionally, Miao et al. (2010) found that this compound exhibited mild antimicrobial activity (Miao et al., 2010).

Environmental and Safety Assessments

Furthermore, research by Budarina et al. (2020) indicates the importance of this compound in environmental safety, particularly in determining allowable concentrations in atmospheric air (Budarina et al., 2020).

Properties

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h17-20,23-26H,7-16H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

QQIOPZFVTIHASB-IMUDCKKOSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Synonyms

campest-4-en-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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